2-Bromo-2-methyl-1,1-dipropoxypropane

Description

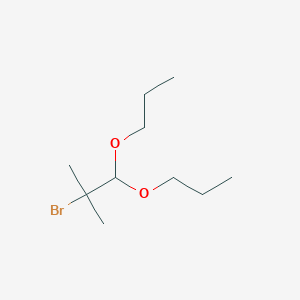

2-Bromo-2-methyl-1,1-dipropoxypropane (C₁₀H₂₁BrO₂) is a brominated ether characterized by a central propane backbone substituted with a bromine atom, a methyl group, and two propoxy groups. Its structure confers unique steric and electronic properties, making it a candidate for applications in organic synthesis (e.g., as an alkylating agent) or specialty chemical formulations.

Properties

Molecular Formula |

C10H21BrO2 |

|---|---|

Molecular Weight |

253.18 g/mol |

IUPAC Name |

2-bromo-2-methyl-1,1-dipropoxypropane |

InChI |

InChI=1S/C10H21BrO2/c1-5-7-12-9(10(3,4)11)13-8-6-2/h9H,5-8H2,1-4H3 |

InChI Key |

VDBOOATVCOPAGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C(C)(C)Br)OCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-Bromo-2-methyl-1,1-dipropoxypropane with structurally related brominated compounds:

Key Observations:

- Molecular Weight and Boiling Points : The dipropoxypropane derivative has a significantly higher molecular weight (249.18 g/mol) and estimated boiling point (200–220°C) compared to simpler bromoalkanes like neopentyl bromide (151.05 g/mol, 73–75°C) . This reflects increased van der Waals forces due to its larger size and ether linkages.

- Solubility: The dipropoxypropane’s ether groups enhance solubility in organic solvents, similar to neopentyl bromide. In contrast, 2-bromo-2-methyl-propanoic acid exhibits partial water solubility due to its polar carboxylic acid group .

- Reactivity : Brominated ethers like the target compound are less reactive toward nucleophilic substitution than primary bromoalkanes (e.g., neopentyl bromide) due to steric hindrance from the methyl and propoxy groups.

Functional Group-Driven Differences

Bromoalkanes vs. Brominated Ethers:

- Neopentyl bromide (1-bromo-2,2-dimethylpropane) undergoes SN2 reactions but is sterically hindered, leading to slower kinetics compared to linear bromoalkanes . In contrast, This compound ’s ether groups may stabilize carbocation intermediates, favoring SN1 mechanisms in acidic conditions.

- 2-Bromo-2-methyl-propanoic acid demonstrates distinct reactivity, such as decarboxylation or esterification, due to its carboxylic acid functionality .

Brominated Alcohols vs. Ethers:

- 3-Bromo-2-(bromomethyl)-1-propanol (a dihalogenated alcohol) is prone to elimination or oxidation reactions, whereas the dipropoxypropane derivative’s ether linkages offer greater hydrolytic stability in neutral conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.